[3,3'-Bipyridine]-5-carboxylic acid
CAS No.: 1970-81-6
Cat. No.: VC21227661
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1970-81-6 |
|---|---|
| Molecular Formula | C11H8N2O2 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 5-pyridin-3-ylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) |
| Standard InChI Key | BDYBZQYAJHFPGM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O |
Introduction
Chemical Identity and Structure
[3,3'-Bipyridine]-5-carboxylic acid (CAS Number: 1970-81-6) is a heterocyclic compound consisting of two pyridine rings connected through a carbon-carbon bond at their respective 3-positions, with a carboxylic acid group attached at the 5-position of one pyridine ring . The molecular structure provides the compound with unique electronic and coordination properties that are valuable in various chemical applications.
Basic Chemical Data
The compound's fundamental chemical data can be summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1970-81-6 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | [3,3'-Bipyridine]-5-carboxylic acid |
| Synonyms | 5-pyridin-3-ylpyridine-3-carboxylic acid |
| Physical Appearance | White to off-white crystalline solid |
| InChI | InChI=1/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15) |
The compound features nitrogen atoms in both pyridine rings, contributing to its ability to function as a ligand in coordination chemistry . The carboxylic acid group (-COOH) at the 5-position imparts acidic properties and provides a site for further functionalization, enhancing the compound's versatility in organic synthesis applications.
Structural Characteristics
The bipyridine backbone consists of two aromatic pyridine rings joined by a single bond. This structural arrangement allows for some degree of rotation around the central bond, though the planar configuration is often favored due to π-conjugation between the rings. The carboxylic acid group extends from one of the pyridine rings, creating an asymmetric molecule with distinct coordination properties. This architectural arrangement contributes to the compound's ability to form stable complexes with various metal ions, making it valuable in coordination chemistry studies and applications .
Physical and Chemical Properties
[3,3'-Bipyridine]-5-carboxylic acid exhibits physical and chemical properties that are characteristic of both pyridine derivatives and carboxylic acids, creating a unique chemical profile that influences its behavior in different environments.
Solubility and Physical States
The compound is typically soluble in polar solvents, including water, methanol, and dimethyl sulfoxide (DMSO), due to the presence of the carboxylic acid group that can form hydrogen bonds with these solvents . It exhibits moderate to low solubility in less polar organic solvents such as ethers and hydrocarbons. At room temperature, it exists as a solid with crystalline characteristics, consistent with other carboxylic acid-containing aromatic compounds.
Acid-Base Properties
As a carboxylic acid, the compound can undergo deprotonation to form the corresponding carboxylate anion, particularly in basic solutions. This property allows it to participate in acid-base reactions and form salts with various cations. The pyridine nitrogen atoms can also act as weak bases, accepting protons in strongly acidic media, though this is less common under standard conditions due to the electron-withdrawing effects of the aromatic rings.
Coordination Chemistry
One of the most significant chemical properties of [3,3'-Bipyridine]-5-carboxylic acid is its ability to act as a multidentate ligand in coordination chemistry . The compound can coordinate to metal centers through:
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The nitrogen atoms in both pyridine rings
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The oxygen atoms in the carboxylic acid group
This versatility allows it to form various types of metal complexes, including chelates and bridging structures, which can exhibit interesting electronic, magnetic, and catalytic properties. The coordination modes can be manipulated by controlling the reaction conditions, offering pathways to diverse metal-organic frameworks and discrete complexes.
Synthesis Methods
The synthesis of [3,3'-Bipyridine]-5-carboxylic acid involves specific chemical approaches that maintain the integrity of both the bipyridine structure and the carboxylic acid functionality. Several synthetic routes have been documented, with varying degrees of efficiency and scalability.
Hydrolysis of Methyl Ester Precursor
One common synthetic approach involves the hydrolysis of methyl 5-(pyridin-3-yl)pyridine-3-carboxylate, as outlined in the chemical literature . This method proceeds under basic conditions:
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The methyl ester precursor is dissolved in a mixture of tetrahydrofuran (THF) and water
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Lithium hydroxide is added at 0°C
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The reaction mixture is stirred for approximately 30 minutes
-
After evaporation of organic solvents, the aqueous phase is acidified to pH ~4 using potassium hydrogen sulfate
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The precipitated product is collected by filtration and washed with water
This approach typically yields the target compound with approximately 55.9% efficiency , making it a viable method for laboratory-scale preparation.
Synthetic Reaction Details
The specific reaction conditions for the hydrolysis method are summarized in the following table:
| Parameter | Condition |
|---|---|
| Starting Material | Methyl 5-(pyridin-3-yl)pyridine-3-carboxylate |
| Reagents | Lithium hydroxide |
| Solvents | THF/Water (1:1) |
| Temperature | 0°C |
| Reaction Time | 30 minutes |
| Work-up | Acidification with KHSO₄ (1M) to pH ~4 |
| Purification | Filtration and washing with water |
| Reported Yield | 55.9% |
| Product Purity | 100% (by UPLC) |
The relatively mild conditions and straightforward work-up procedure make this an attractive synthetic route for both research and potential scale-up applications .
| Supplier | Package Size | Purity | Price (€) | Estimated Delivery |
|---|---|---|---|---|
| CymitQuimica (IN-DA00ALYW) | 25 mg | 97% | 79.00 | Mon, 21 Apr 2025 |
| CymitQuimica (IN-DA00ALYW) | 100 mg | 97% | 180.00 | Mon, 21 Apr 2025 |
| CymitQuimica (IN-DA00ALYW) | 1 g | 97% | 565.00 | Mon, 21 Apr 2025 |
| CymitQuimica (3D-BAA97081) | 50 mg | Min. 95% | 1,267.00 | Mon, 02 Jun 2025 |
| CymitQuimica (3D-BAA97081) | 500 mg | Min. 95% | 1,439.00 | Mon, 02 Jun 2025 |
| CP Lab Safety | 100 mg | ≥97% | Not specified | 5 days |
Product Specifications
Commercial [3,3'-Bipyridine]-5-carboxylic acid is typically offered with purity specifications ranging from 95% to 97% . Higher purity grades are generally recommended for applications requiring precise chemical behavior, such as in pharmaceutical intermediate synthesis or in coordination chemistry research. The compound is commonly supplied as a solid and is typically stored at room temperature, though specific storage recommendations may vary by supplier.
Applications and Research Significance
[3,3'-Bipyridine]-5-carboxylic acid has several significant applications across various fields of chemistry and materials science, driven by its unique structural features and reactivity profile.
Coordination Chemistry Applications
The compound's bipyridine structure, combined with its carboxylic acid functionality, makes it particularly valuable in coordination chemistry research . It can serve as:
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A chelating ligand for transition metals, forming stable complexes
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A building block for metal-organic frameworks (MOFs)
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A component in supramolecular assemblies based on metal-ligand interactions
These coordination compounds have potential applications in catalysis, sensing, and materials science. The presence of both nitrogen donor atoms and oxygen-containing carboxylic acid groups provides multiple binding modes, enabling the formation of diverse coordination architectures.
Pharmaceutical and Agrochemical Applications
As a functionalized bipyridine derivative, [3,3'-Bipyridine]-5-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceutically active compounds and agrochemicals . The carboxylic acid group provides a convenient handle for further modification through:
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Amide formation
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Ester synthesis
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Reduction to alcohols
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Conversion to acid halides or anhydrides
These transformations can lead to compounds with potential biological activities, including antimicrobial, antifungal, or herbicidal properties. The nitrogen-containing heterocyclic structure is a common motif in many bioactive molecules, contributing to the compound's utility in medicinal chemistry research.
Materials Science Applications
The electronic properties of bipyridine derivatives make [3,3'-Bipyridine]-5-carboxylic acid interesting for materials science applications. When incorporated into larger molecular systems or polymers, it can contribute to:
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Electron transport materials
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Photoactive compounds
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Sensors for metal ions
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Functional coatings
Its ability to engage in π-stacking interactions and form hydrogen bonds through the carboxylic acid group also makes it relevant for crystal engineering and the design of materials with specific structural arrangements and properties.
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